molecular formula C7H7NO B13798547 3-Azatricyclo[3.3.0.0~2,6~]oct-7-en-4-one CAS No. 51991-02-7

3-Azatricyclo[3.3.0.0~2,6~]oct-7-en-4-one

Katalognummer: B13798547
CAS-Nummer: 51991-02-7
Molekulargewicht: 121.14 g/mol
InChI-Schlüssel: WEUAIXMDVLHLGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Azatricyclo[3.3.0.0~2,6~]oct-7-en-4-one is a heterocyclic compound with a unique tricyclic structure. It is known for its stability and potential applications in various fields of chemistry and biology. The compound’s structure consists of a nitrogen atom integrated into a tricyclic framework, which imparts distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azatricyclo[3.3.0.0~2,6~]oct-7-en-4-one can be achieved through several organic synthesis methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the compound can be synthesized via a cyclization reaction using suitable starting materials, catalysts, and solvents .

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Azatricyclo[3.3.0.0~2,6~]oct-7-en-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced analogs .

Wissenschaftliche Forschungsanwendungen

3-Azatricyclo[3.3.0.0~2,6~]oct-7-en-4-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Azatricyclo[3.3.0.0~2,6~]oct-7-en-4-one involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

  • 4-Oxo-3-azatricyclo[4.2.1.0~2,5~]non-7-ene
  • 3-Azatricyclo[4.2.1.0~2,5~]non-7-en-4-one

Comparison: Compared to similar compounds, 3-Azatricyclo[3.3.0.0~2,6~]oct-7-en-4-one is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

51991-02-7

Molekularformel

C7H7NO

Molekulargewicht

121.14 g/mol

IUPAC-Name

3-azatricyclo[3.3.0.02,6]oct-7-en-4-one

InChI

InChI=1S/C7H7NO/c9-7-5-3-1-2-4(5)6(3)8-7/h1-6H,(H,8,9)

InChI-Schlüssel

WEUAIXMDVLHLGJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2C3C1C2NC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.